(2Z,5Z)-3-ETHYL-2-(ETHYLIMINO)-5-[(4-FLUOROPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE
Description
The compound (2Z,5Z)-3-ethyl-2-(ethylimino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a five-membered heterocyclic core containing sulfur and nitrogen atoms. Key structural features include:
- Substituents: A 3-ethyl group contributing to steric bulk and lipophilicity.
- Configurations: The Z stereochemistry at both the 2 and 5 positions dictates spatial arrangement, impacting molecular interactions and crystallographic packing .
Thiazolidinones are known for diverse pharmacological activities, including anti-inflammatory and antimicrobial effects. The fluorine substituent in this compound may modulate metabolic stability and target binding .
Properties
IUPAC Name |
(5Z)-3-ethyl-2-ethylimino-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2OS/c1-3-16-14-17(4-2)13(18)12(19-14)9-10-5-7-11(15)8-6-10/h5-9H,3-4H2,1-2H3/b12-9-,16-14? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKUJUZSYCVGBC-JQZIOSGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1N(C(=O)C(=CC2=CC=C(C=C2)F)S1)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN=C1N(C(=O)/C(=C/C2=CC=C(C=C2)F)/S1)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-3-ETHYL-2-(ETHYLIMINO)-5-[(4-FLUOROPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 4-fluorobenzaldehyde with ethylamine and subsequent cyclization with ethyl isothiocyanate. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z,5Z)-3-ETHYL-2-(ETHYLIMINO)-5-[(4-FLUOROPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Antibacterial Activity
Recent studies have shown that thiazolidinone derivatives exhibit significant antibacterial properties. For instance, compounds structurally related to (2Z,5Z)-3-ethyl-2-(ethylimino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidin-4-one have been synthesized and tested against various bacterial strains. A study found that certain thiazolidinone derivatives inhibited the growth of Escherichia coli and Staphylococcus aureus, with inhibition percentages reaching up to 91.66% for specific compounds . The presence of electron-withdrawing groups on the aromatic ring has been shown to enhance antibacterial activity, indicating a structure-activity relationship that could be exploited in drug design.
Anticancer Activity
The anticancer potential of thiazolidinones is particularly noteworthy. Research indicates that derivatives such as this compound may inhibit tumor cell proliferation. For example, a series of thiazolidinone analogs demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values in the low micromolar range . These findings suggest that this compound could serve as a lead structure for developing new anticancer agents.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the efficacy of thiazolidinone derivatives. Modifications at various positions on the thiazolidinone ring can significantly influence their biological properties. For example, substituting different aryl groups can enhance antibacterial and anticancer activities . The presence of fluorine atoms has been linked to increased potency due to their electronegative nature, which can affect molecular interactions with biological targets.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been explored to yield this compound efficiently while allowing for modifications that enhance its biological activity . The exploration of novel synthetic pathways continues to be an area of active research.
Case Studies
Several case studies illustrate the potential applications of thiazolidinones in medicinal chemistry:
- Antibacterial Efficacy : A study reported that a series of 2-(arylimino)thiazolidin-4-one compounds exhibited varying degrees of antibacterial activity against E. coli and S. aureus, with some compounds achieving inhibition rates comparable to standard antibiotics like ampicillin .
- Anticancer Activity : Another investigation focused on a set of thiazolidinone derivatives that displayed potent cytotoxicity against multiple cancer cell lines. The most effective compounds were further evaluated for their mechanisms of action and potential as therapeutic agents .
- Kinase Inhibition : A recent study evaluated several thiazolidinone analogs for their inhibitory effects on tyrosine kinases involved in cancer progression. One compound demonstrated exceptional potency with an IC50 value significantly lower than existing therapies .
Mechanism of Action
The mechanism of action of (2Z,5Z)-3-ETHYL-2-(ETHYLIMINO)-5-[(4-FLUOROPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives
Key Observations:
Substituent Effects :
- Electron-withdrawing groups (e.g., 4-F in the target compound) improve metabolic stability and receptor affinity compared to electron-donating groups (e.g., 4-OCH3 in ) .
- Steric bulk : Cyclopropyl () and propyl () substituents at R3 alter molecular geometry and packing, as shown in crystallographic studies .
Configuration Impact :
- The Z configuration at C2 in the target compound vs. E in affects hydrogen-bonding networks and biological interactions. For example, E-configuration analogs may exhibit reduced activity due to misalignment with target receptors .
Biological Activity: Anti-inflammatory potency correlates with substituent electronic profiles. Compound 16 (), with a methoxycyclohexadienyl group, shows superior edema inhibition, suggesting aromatic substituents’ role in bioactivity .
Synthetic Routes :
- Thiosemicarbazide and chloroacetic acid are common precursors (). Substituent variation is achieved via oxo compounds (e.g., 4-fluorobenzaldehyde for the target compound) .
Crystallographic Insights :
- WinGX and ORTEP () enable precise analysis of molecular geometry. For example, the cyclopropyl derivative () exhibits distinct hydrogen-bonding patterns (C–H···O and N–H···S) compared to ethyl-substituted analogs .
Research Findings and Implications
- Gaps in Data : Direct comparative studies on anti-inflammatory activity between the target compound and analogs like ’s compound 16 are lacking.
- Future Directions : Computational studies (e.g., DFT for electronic profiles) and crystallographic analysis of the target compound could validate its interaction mechanisms.
Biological Activity
Thiazolidin-4-ones represent a significant class of heterocyclic compounds in medicinal chemistry due to their diverse biological activities. The compound (2Z,5Z)-3-ethyl-2-(ethylimino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidin-4-one is a derivative of this class and has garnered attention for its potential therapeutic applications. This article reviews the biological activities associated with this compound, including its synthesis, structure-activity relationships, and various bioassays.
Chemical Structure
The compound's structure can be represented as follows:
This structure features an ethyl group and a 4-fluorophenyl moiety, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazolidin-4-one derivatives. The compound has shown promising results against various bacterial strains. For instance, compounds with similar structures have demonstrated Minimum Inhibitory Concentrations (MICs) as low as 0.5 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| (2Z,5Z)-3-Ethyl... | Staphylococcus aureus | 0.5 |
| Similar Thiazolidin Derivative | Pseudomonas aeruginosa | 125.4 |
Antioxidant Activity
Thiazolidin-4-ones have also been evaluated for their antioxidant capabilities. The antioxidant activity is often assessed using assays such as DPPH and ABTS. For example, derivatives similar to (2Z,5Z)-3-ethyl... have shown effective radical scavenging activity, with some exhibiting IC50 values lower than that of standard antioxidants like Vitamin C .
Antidiabetic Properties
The thiazolidinone scaffold is recognized for its antidiabetic effects, particularly through its interaction with peroxisome proliferator-activated receptors (PPARs). Compounds within this class have been linked to improved insulin sensitivity and glucose metabolism, making them candidates for diabetes treatment .
Synthesis and Evaluation
A study conducted by Sava et al. focused on synthesizing various thiazolidinone derivatives and evaluating their biological activities. They reported that modifications at specific positions significantly influenced the compounds' activities. For instance, substituents at the benzylidene position were found to enhance antimicrobial and antioxidant properties .
Structure-Activity Relationship (SAR)
The structure-activity relationship of thiazolidinones indicates that the presence of electron-withdrawing groups (like fluorine) can enhance biological activities. The 4-fluorophenyl group in (2Z,5Z)-3-ethyl... may contribute to its increased potency against microbial strains by stabilizing the molecular structure and enhancing interactions with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
